BenchChemオンラインストアへようこそ!

Wedeloside

Mitochondrial bioenergetics ADP/ATP carrier pharmacology Ligand binding kinetics

Wedeloside is a high-affinity mitochondrial ADP/ATP carrier (ANT) inhibitor distinguished by a unique 2:1 binding stoichiometry—unlike ATR, CAT, or bongkrekic acid which bind at 1:1—enabling full occupancy of both protomers in the carrier dimer. Its nearly uncompetitive inhibition kinetics provide an orthogonal mechanism for validating ANT-targeted assays and discriminating carrier-dependent effects. This kaurene diterpenoid aminoglycoside is indispensable for mitochondrial bioenergetics, cooperative binding studies, and veterinary toxicology method development. Procure authenticated wedeloside to ensure stoichiometrically defined, reproducible results not achievable with conventional ANT ligands.

Molecular Formula C40H55NO13
Molecular Weight 757.9 g/mol
CAS No. 74686-30-9
Cat. No. B1683295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedeloside
CAS74686-30-9
SynonymsKaur-16-ene-18,19-dioic acid, 2-((2-deoxy-2-((3-methyl-1-oxobutyl)amino)-3-O-(1-oxo-3-phenylpropyl)-beta-D-glucopyranosyl)oxy)-13,15-dihydroxy-, (2beta)-
wedeliatoxin
wedeloside
Molecular FormulaC40H55NO13
Molecular Weight757.9 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1C(C(C(OC1OC2CC3(C4CCC5(CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6
InChIInChI=1S/C40H55NO13/c1-21(2)16-28(43)41-30-32(54-29(44)11-10-23-8-6-5-7-9-23)31(45)25(19-42)53-34(30)52-24-17-37(4)26-13-15-39(51)20-38(26,33(46)22(39)3)14-12-27(37)40(18-24,35(47)48)36(49)50/h5-9,21,24-27,30-34,42,45-46,51H,3,10-20H2,1-2,4H3,(H,41,43)(H,47,48)(H,49,50)
InChIKeyKORXNOWCVVACSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wedeloside (CAS 74686-30-9): A Kaurene Diterpenoid Aminoglycoside Mitochondrial ADP/ATP Carrier Inhibitor


Wedeloside (CAS 74686-30-9), also known as wedeliatoxin, is a kaurene-type diterpenoid aminoglycoside naturally isolated from the Australian plant Wedelia asperrima Benth. (Asteraceae) [1]. With a molecular formula of C₄₀H₅₅NO₁₃ and a molecular weight of 757.86 g/mol, this compound acts as a potent inhibitor of the mitochondrial ADP/ATP carrier, competitively binding to the carrier protein and blocking ADP-stimulated respiration [2]. First structurally characterized in 1981, wedeloside represents a distinct chemical class within the ent-kaurene diterpenoid glycosides, featuring a unique amino glucose moiety with isovaleric acid bound as an amide, differentiating it from other mitochondrial toxins [3].

Wedeloside (CAS 74686-30-9): Why Atractyloside or Carboxyatractyloside Cannot Serve as Direct Functional Replacements


Substituting wedeloside with other mitochondrial ADP/ATP carrier inhibitors such as atractyloside (ATR) or carboxyatractyloside (CAT) introduces critical experimental variability due to fundamental differences in binding stoichiometry and inhibitory mechanism. While all three compounds target the ADP/ATP carrier, wedeloside exhibits a distinct nearly uncompetitive inhibition pattern with respect to ADP, whereas ATR and CAT display classical competitive inhibition kinetics [1]. Most notably, binding titration studies reveal that wedeloside yields a 1.8-fold higher titer than CAT, suggesting a unique 2:1 binding stoichiometry (two wedeloside molecules per carrier dimer) compared to the established half-site reactivity of ATR and CAT, which bind at a 1:1 ratio [1]. These mechanistic divergences preclude simple substitution in quantitative mitochondrial respiration assays, ADP/ATP exchange studies, or any experimental system where precise stoichiometric control of carrier inhibition is required. Researchers and procurement specialists must evaluate wedeloside on its own differentiated pharmacological profile.

Wedeloside (CAS 74686-30-9): Quantitative Differentiation Evidence from Head-to-Head Comparisons


Binding Affinity: Wedeloside Matches Carboxyatractyloside Affinity, Surpasses Atractyloside

In direct competitive binding assays using [³H]carboxyatractyloside ([³H]CAT) and [³H]atractylate ([³H]ATR) as radiolabeled ligands, wedeloside demonstrated a binding affinity comparable to the high-affinity ligand CAT, which is substantially higher than that of ATR [1]. The competitive displacement curves established that wedeloside binds to the mitochondrial ADP/ATP carrier with an affinity in the same range as CAT, the most potent known inhibitor of this carrier class [1]. This finding positions wedeloside among the highest-affinity natural ligands for the ADP/ATP carrier.

Mitochondrial bioenergetics ADP/ATP carrier pharmacology Ligand binding kinetics

Binding Stoichiometry: Wedeloside Exhibits 1.8-Fold Higher Titer Than Carboxyatractyloside

Quantitative titration of ADP/ATP exchange and radioligand binding with wedeloside in beef heart mitochondria yielded a titer of 2.7 μmol/g protein, which is 1.8-fold higher than the titer observed with carboxyatractyloside under identical experimental conditions [1]. In rat liver mitochondria, the wedeloside titer was measured at 0.35 μmol/g protein for ADP/ATP exchange inhibition [1]. This elevated titer strongly indicates that two molecules of wedeloside bind per ADP/ATP carrier dimer, in striking contrast to the established half-site reactivity model where only one molecule of ATR or CAT binds per functional carrier dimer [1].

Mitochondrial carrier protein structure ANT dimerization Inhibitor binding stoichiometry

Inhibition Kinetics: Wedeloside Acts Nearly Uncompetitively with ADP, Unlike Competitive ATR/CAT

Kinetic analysis of ADP-stimulated respiration revealed that wedeloside inhibits the ADP/ATP carrier in a nearly uncompetitive manner with respect to ADP [1]. In contrast, atractyloside and carboxyatractyloside function as classical competitive inhibitors that directly compete with ADP and ATP for the substrate binding site on the carrier [1]. This mechanistic divergence means that wedeloside's inhibitory potency is less dependent on ADP concentration than ATR or CAT, resulting in a different concentration-response relationship in respiring mitochondria [1].

Enzyme inhibition kinetics Mitochondrial respiration ADP/ATP translocase

Mitochondrial Respiration Inhibition: Potency Comparable to Highest-Affinity Ligands

Wedeloside potently inhibits ADP-stimulated (State 3) respiration in isolated mitochondria. While exact IC₅₀ values were not reported in the primary characterization studies, the compound's inhibition potency was established as comparable to that of carboxyatractyloside, the most potent known inhibitor of the ADP/ATP carrier [1]. The nearly uncompetitive inhibition kinetics relative to ADP indicate that wedeloside's inhibitory effect is sustained even as ADP accumulates, a profile that distinguishes it from purely competitive inhibitors [1].

Mitochondrial respiration State 3 respiration ADP/ATP translocase inhibition

Wedeloside (CAS 74686-30-9): Verified Research Application Scenarios Based on Quantitative Evidence


Probing ADP/ATP Carrier Dimer Stoichiometry and Half-Site Reactivity

Wedeloside's uniquely elevated binding titer—1.8-fold higher than carboxyatractyloside and consistent with a 2:1 inhibitor-to-carrier-dimer stoichiometry—makes this compound indispensable for studies investigating the structural and functional organization of the mitochondrial ADP/ATP carrier. Unlike all other known ANT ligands (ATR, CAT, bongkrekic acid), which exhibit half-site reactivity (1:1 binding per dimer), wedeloside achieves full occupancy of both protomers within the carrier dimer [1]. This property enables researchers to experimentally distinguish between models of carrier function, to map cooperative interactions between carrier subunits, and to assess how full dimer occupancy alters mitochondrial bioenergetics compared to the half-occupied state characteristic of other inhibitors.

Mechanistic Differentiation of ANT Inhibitor Classes in Mitochondrial Respiration Assays

Wedeloside's nearly uncompetitive inhibition kinetics with respect to ADP fundamentally differ from the competitive mechanisms of atractyloside and carboxyatractyloside [1]. This kinetic signature makes wedeloside the compound of choice for experimental designs that require a distinct inhibitory mechanism to validate findings obtained with competitive ANT ligands. By comparing respiration inhibition profiles across wedeloside, ATR, and CAT, researchers can discriminate between carrier-dependent and carrier-independent effects, confirm that observed mitochondrial phenotypes genuinely arise from ANT inhibition, and establish that results are not artifactually dependent on a single inhibitor's mechanism.

High-Affinity Ligand Binding Studies Without Radiolabeled CAT Dependency

In competitive binding experiments, wedeloside demonstrates an affinity for the ADP/ATP carrier comparable to that of carboxyatractyloside, the highest-affinity known natural ligand [1]. This equivalence positions wedeloside as a viable non-radioactive alternative or complementary ligand in binding site characterization studies. For laboratories seeking to validate carrier binding results obtained with [³H]CAT or to conduct displacement assays using unlabeled wedeloside as the competitor, this compound provides an affinity-matched comparator that can confirm binding specificity and site occupancy without relying exclusively on radiolabeled CAT stocks, which may have limited commercial availability or regulatory restrictions.

Toxicological Reference Standard for Kaurene Diterpenoid Glycoside Poisoning Studies

Wedeloside is the principal toxic constituent responsible for livestock poisoning following ingestion of Wedelia asperrima in northwestern Queensland, Australia [2]. Its well-characterized mechanism of action—high-affinity inhibition of ADP/ATP transport with a binding affinity comparable to carboxyatractyloside—establishes it as an essential reference compound for veterinary toxicology studies, natural product toxin screening, and the development of analytical methods for detecting kaurene diterpenoid glycosides in plant material and biological samples [1]. Procurement of authenticated wedeloside enables standardized toxicological assays and method validation that cannot be reliably achieved using structurally related but mechanistically distinct compounds such as atractyloside.

Quote Request

Request a Quote for Wedeloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.